molecular formula C17H14FN3O3 B1412723 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester CAS No. 2088942-84-9

4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester

Cat. No.: B1412723
CAS No.: 2088942-84-9
M. Wt: 327.31 g/mol
InChI Key: ZOJCWBJEOJHTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of aminopyridines with α-haloketones under acidic conditions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The subsequent steps may include fluorination , amination , and esterification reactions to introduce the desired functional groups[{{{CITATION{{{2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a)[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, green chemistry principles such as minimizing waste and using environmentally friendly reagents would be applied.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Nucleophilic Addition: : Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are typically employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, such as fluorinated analogs , amino derivatives , and esterified forms .

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry :

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It can be used as a probe to study biological systems and as a tool in molecular biology research.

  • Medicine: : Its derivatives have shown potential as antituberculosis agents , antiviral drugs , and anticancer agents .

  • Industry: : It is used in the development of new materials and in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways within biological systems. For example, it may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the fluoro group and the imidazo[1,2-a]pyridine core . Similar compounds include other imidazo[1,2-a]pyridine derivatives and fluorinated benzoic acid esters . These compounds share some similarities in their chemical properties and biological activities but differ in their specific functional groups and applications.

Properties

IUPAC Name

methyl 4-fluoro-3-[(6-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-10-3-6-15-19-8-14(21(15)9-10)16(22)20-13-7-11(17(23)24-2)4-5-12(13)18/h3-9H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJCWBJEOJHTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
Reactant of Route 4
4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.